molecular formula C32H41BrN2O2S B12974602 3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

Cat. No.: B12974602
M. Wt: 597.7 g/mol
InChI Key: QSEKBIIXQSKCNZ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is a complex organic compound known for its unique structural properties This compound is part of the pyrrolo[3,4-c]pyrrole family, which is characterized by a fused ring system that includes a pyrrole and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.

    Introduction of Bromophenyl and Thiophenyl Groups: This is achieved through electrophilic aromatic substitution reactions, where bromophenyl and thiophenyl groups are introduced to the core structure.

    Attachment of Ethylhexyl Side Chains: The final step involves the alkylation of the core structure with ethylhexyl halides under basic conditions to introduce the side chains.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s electron-donating and electron-accepting properties enable it to participate in charge transfer processes, making it suitable for applications in organic electronics. Additionally, its ability to form stable complexes with metal ions and other molecules contributes to its functionality in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is unique due to its specific combination of bromophenyl, thiophenyl, and ethylhexyl groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in the development of advanced materials for organic electronics and other applications.

Properties

Molecular Formula

C32H41BrN2O2S

Molecular Weight

597.7 g/mol

IUPAC Name

1-(4-bromophenyl)-2,5-bis(2-ethylhexyl)-4-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C32H41BrN2O2S/c1-5-9-12-22(7-3)20-34-29(24-15-17-25(33)18-16-24)27-28(32(34)37)30(26-14-11-19-38-26)35(31(27)36)21-23(8-4)13-10-6-2/h11,14-19,22-23H,5-10,12-13,20-21H2,1-4H3

InChI Key

QSEKBIIXQSKCNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=CS3)C1=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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